molecular formula C17H12N4O2S2 B2770408 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide CAS No. 863594-91-6

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide

Cat. No. B2770408
CAS RN: 863594-91-6
M. Wt: 368.43
InChI Key: RYKVZCLGPJTFPE-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide, also known as TPS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPS belongs to the class of sulfonamide compounds that have been widely used in medicinal chemistry.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) Inhibition

Estrogen Receptor Ligands

Antibacterial Properties

Topoisomerase I (Top1) Inhibition

Overcoming Imatinib Resistance (c-KIT Inhibition)

Pain Therapy Development

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .

Biochemical Pathways

The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K/AKT/mTOR pathway. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The result of the compound’s action is a potent inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway. This disruption can lead to the inhibition of cancer cell growth and proliferation .

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-25(23,14-6-2-8-18-11-14)21-13-5-1-4-12(10-13)16-20-15-7-3-9-19-17(15)24-16/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKVZCLGPJTFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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